5-bromo-N-cyclohexyl-2-fluorobenzamide
Description
5-Bromo-N-cyclohexyl-2-fluorobenzamide is a chemical compound with the molecular formula C13H15BrFNO and a molecular weight of 300.17 g/mol . It is characterized by the presence of a bromine atom at the 5th position, a fluorine atom at the 2nd position, and a cyclohexyl group attached to the nitrogen atom of the benzamide structure.
Properties
IUPAC Name |
5-bromo-N-cyclohexyl-2-fluorobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrFNO/c14-9-6-7-12(15)11(8-9)13(17)16-10-4-2-1-3-5-10/h6-8,10H,1-5H2,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAUDRSITZOWKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C2=C(C=CC(=C2)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-cyclohexyl-2-fluorobenzamide typically involves the reaction of 5-bromo-2-fluorobenzoic acid with cyclohexylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction conditions usually involve stirring the reactants at room temperature or slightly elevated temperatures for several hours .
Industrial Production Methods
Industrial production methods for 5-bromo-N-cyclohexyl-2-fluorobenzamide may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-cyclohexyl-2-fluorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced products.
Oxidation Reactions: Oxidation can lead to the formation of corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides. Conditions typically involve the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and may require heating.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while reduction reactions can produce amines or other reduced compounds .
Scientific Research Applications
5-Bromo-N-cyclohexyl-2-fluorobenzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding assays.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-bromo-N-cyclohexyl-2-fluorobenzamide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-N-cyclopentyl-5-fluorobenzamide: Similar structure but with a cyclopentyl group instead of a cyclohexyl group.
5-Bromo-2-chlorobenzamide: Contains a chlorine atom instead of a fluorine atom.
2-Bromo-N-ethyl-5-fluorobenzamide: Similar structure but with an ethyl group instead of a cyclohexyl group.
Uniqueness
5-Bromo-N-cyclohexyl-2-fluorobenzamide is unique due to its specific combination of substituents, which can confer distinct chemical and biological properties. The presence of both bromine and fluorine atoms, along with the cyclohexyl group, can influence its reactivity, stability, and interactions with biological targets .
Biological Activity
5-Bromo-N-cyclohexyl-2-fluorobenzamide is a chemical compound that has garnered attention in pharmacological research due to its potential therapeutic properties. This article explores its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The molecular formula of 5-bromo-N-cyclohexyl-2-fluorobenzamide is C14H17BrFNO, with a molecular weight of approximately 350.2 g/mol. Its structure includes a bromine atom and a fluorine atom attached to a benzamide framework, along with a cyclohexyl group. These structural features contribute to its unique physical and chemical properties, enhancing its reactivity and biological activity compared to similar compounds.
| Property | Value |
|---|---|
| Molecular Formula | C14H17BrFNO |
| Molecular Weight | 350.2 g/mol |
| Key Functional Groups | Bromine, Fluorine, Amide |
Biological Activity Overview
Research indicates that 5-bromo-N-cyclohexyl-2-fluorobenzamide exhibits various biological activities, including:
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity against certain bacterial strains.
- Anticancer Potential : Investigations into its effects on cancer cell lines have shown promise in inhibiting cell proliferation.
- Interaction with Biological Targets : The compound has been found to interact with specific molecular targets within biological systems, potentially modulating their activity.
The mechanism of action for 5-bromo-N-cyclohexyl-2-fluorobenzamide involves binding to certain enzymes or receptors, leading to modulation of their functions. This interaction can result in significant biological effects, making it a compound of interest for further pharmacological exploration.
Potential Mechanisms Include:
- Inhibition of key enzymes involved in metabolic pathways.
- Modulation of receptor activity related to neurotransmission or immune response.
Case Studies and Research Findings
- Antimicrobial Activity : A study investigated the efficacy of 5-bromo-N-cyclohexyl-2-fluorobenzamide against various bacterial strains. Results indicated significant inhibition against Gram-positive bacteria, suggesting potential as an antimicrobial agent.
- Anticancer Studies : In vitro assays demonstrated that the compound could inhibit the growth of cancer cell lines through apoptosis induction. The mechanism was linked to the activation of specific apoptotic pathways.
- Pharmacokinetics and Safety Profile : Research on the pharmacokinetics revealed that the compound has favorable absorption characteristics with moderate metabolic stability in liver microsomes. However, further studies are required to assess toxicity and long-term effects .
Comparative Analysis with Similar Compounds
To understand the uniqueness of 5-bromo-N-cyclohexyl-2-fluorobenzamide, it is useful to compare it with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 5-bromo-N-(2,6-diethylphenyl)-2-fluorobenzamide | C17H17BrFNO | Contains ethyl groups enhancing lipophilicity |
| 5-bromo-N-(4-chloro-2-methoxy-5-methylphenyl)-2-fluorobenzamide | C15H12BrClFNO2 | Contains chlorine and methoxy groups affecting reactivity |
| 5-bromo-N-cyclohexyl-3-methylbenzamide | C14H17BrFNO | Similar structure but varies in substitution pattern |
The presence of both bromine and fluorine atoms in 5-bromo-N-cyclohexyl-2-fluorobenzamide enhances its reactivity compared to similar compounds, potentially leading to diverse biological activities.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
